4-(3-Methoxyphenyl)oxane-4-carbonitrile
Description
4-(3-Methoxyphenyl)oxane-4-carbonitrile is a bicyclic ether-carbonitrile derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 3-methoxyphenyl group and a nitrile moiety. The methoxy group at the 3-position of the phenyl ring may influence electronic and steric properties, while the nitrile group offers reactivity for further functionalization. Limited direct data on its biological activity or synthesis are available in the provided evidence, but structural analogs suggest its relevance in drug discovery pipelines .
Properties
IUPAC Name |
4-(3-methoxyphenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBOTSCMVRZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)oxane-4-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable oxane derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3-Methoxyphenyl)oxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues in the Oxane Carbonitrile Family
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile
- Structure : Differs by replacing the 3-methoxyphenyl group with a 4-(trifluoromethyl)benzyl substituent.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group. This substitution is common in agrochemicals and pharmaceuticals to improve bioavailability.
- Molecular Weight: 269.26 g/mol (C₁₄H₁₄F₃NO) .
4′-Methoxy-[1,1′-biphenyl]-4-carbonitrile
- Structure : A biphenyl system with methoxy and nitrile groups at para positions.
- Properties : The planar biphenyl structure enables π-π stacking interactions, making it useful in liquid crystal materials. The absence of the oxane ring reduces steric hindrance but limits conformational rigidity compared to 4-(3-Methoxyphenyl)oxane-4-carbonitrile .
Chromene and Pyran Carbonitrile Derivatives
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure: Chromene ring fused with a cyclohexenone system, substituted with 3,4-dimethoxyphenyl and nitrile groups.
- Properties: Demonstrates anti-inflammatory and anticancer activity due to the electron-rich dimethoxyphenyl group and hydrogen-bonding capability of the amino and carbonyl moieties. Molecular weight: 420.45 g/mol .
4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile
- Structure: Pyran ring with nitro, methylamino, and methoxyphenyl substituents.
- The methylamino group may contribute to solubility in polar solvents .
Pyridine and Furan Carbonitrile Analogues
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Structure : Dihydropyridine ring with 4-methoxyphenyl and methyl groups.
- Properties : The α,β-unsaturated ketone moiety allows Michael addition reactivity, useful in synthetic chemistry. Molecular weight: 268.29 g/mol .
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile
- Structure: Linear malononitrile derivative with a 4-methoxyphenyl ketone group.
- Properties : Exhibits weak intermolecular C–H···N interactions, forming columnar crystal structures. Used as an intermediate in heterocyclic synthesis .
Key Structural and Functional Differences
Ring Systems :
- Oxane derivatives (e.g., this compound) provide conformational rigidity, favoring target binding.
- Chromene/pyran derivatives enable extended conjugation, enhancing UV absorption and redox activity .
Substituent Effects :
- Methoxy groups : Improve solubility and modulate electronic effects (e.g., 3-methoxy vs. 4-methoxy positional isomers affect steric interactions) .
- Nitrile groups : Serve as hydrogen-bond acceptors or sites for click chemistry modifications .
Biological Relevance :
Biological Activity
4-(3-Methoxyphenyl)oxane-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Weight : 217.26 g/mol
- Chemical Structure : The compound features a methoxy group and a nitrile functional group attached to an oxane ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate enzyme activity and receptor binding, which can lead to various biological effects, including antimicrobial and anticancer activities.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through mechanisms involving estrogen receptor alpha (ERα) inhibition .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | ERα Inhibition |
| HeLa (Cervical) | 15.2 | Apoptosis Induction |
| A549 (Lung) | 12.8 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
- Antimicrobial Efficacy : Another research highlighted the efficacy of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
